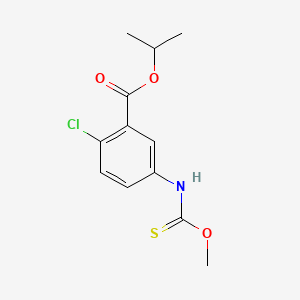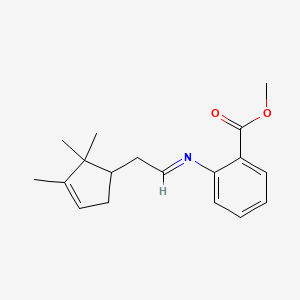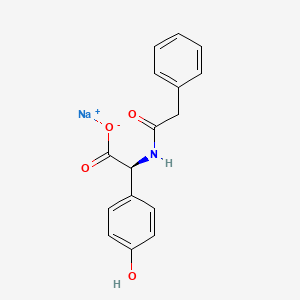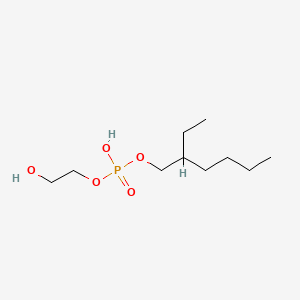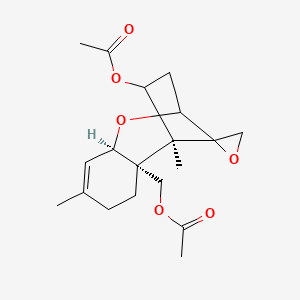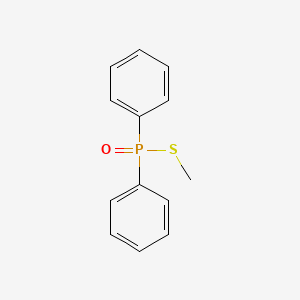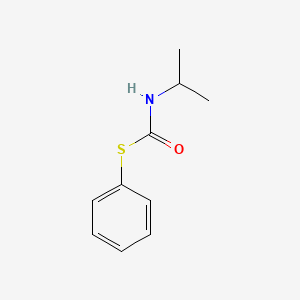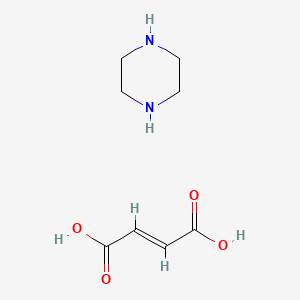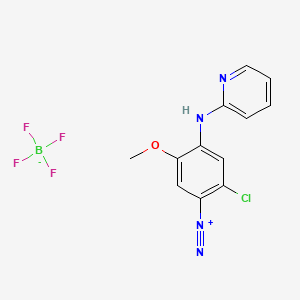
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate is a diazonium salt with the molecular formula C12H10BClF4N4O and a molecular weight of 348.49 g/mol . This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline. The process generally includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Tetrafluoroborate Formation: The diazonium salt is then reacted with tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The primary product is the corresponding aniline derivative.
Aplicaciones Científicas De Investigación
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is employed in the preparation of advanced materials, including dyes and pigments.
Biological Studies: The compound is used in the study of enzyme inhibition and protein labeling.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium chloride
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium sulfate
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium nitrate
Uniqueness
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which provides enhanced stability and solubility compared to other diazonium salts. This makes it particularly useful in various chemical reactions and industrial applications .
Propiedades
Número CAS |
85099-28-1 |
|---|---|
Fórmula molecular |
C12H10BClF4N4O |
Peso molecular |
348.49 g/mol |
Nombre IUPAC |
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C12H10ClN4O.BF4/c1-18-11-7-9(17-14)8(13)6-10(11)16-12-4-2-3-5-15-12;2-1(3,4)5/h2-7H,1H3,(H,15,16);/q+1;-1 |
Clave InChI |
SKDRZGHLXVFLCW-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
